molecular formula C18H17N3O5S B2962987 2-(4-(N-((6-(furan-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034466-50-5

2-(4-(N-((6-(furan-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2962987
CAS No.: 2034466-50-5
M. Wt: 387.41
InChI Key: MFGURJVMGJJIJG-UHFFFAOYSA-N
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Description

2-(4-(N-((6-(Furan-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a synthetic small molecule characterized by a unique structural framework combining pyridine, furan, sulfamoyl, and acetamide moieties. Its molecular formula is C₁₇H₁₆N₃O₅S, with a molecular weight of 374.39 g/mol. The compound features:

  • A pyridin-3-ylmethyl group substituted with a furan-3-yl ring at the 6-position.
  • A sulfamoyl linker bridging the pyridine moiety to a phenoxy group.

Properties

IUPAC Name

2-[4-[[6-(furan-3-yl)pyridin-3-yl]methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c19-18(22)12-26-15-2-4-16(5-3-15)27(23,24)21-10-13-1-6-17(20-9-13)14-7-8-25-11-14/h1-9,11,21H,10,12H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGURJVMGJJIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₇H₁₆N₃O₅S 374.39 Not Reported Furan-3-yl, pyridin-3-ylmethyl, sulfamoyl
N-(6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5k) C₃₀H₃₀N₆O₂S 538.67 92–94 Methoxybenzyl, imidazothiazole
N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide C₃₃H₃₃F₃N₆O₄ 666.65 Not Reported Tetrahydrofuran-3-yl-oxy, piperidin-4-ylidene
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (e) C₂₈H₃₃N₃O₃ 467.58 Not Reported Amino-hydroxyhexane, dimethylphenoxy
4'-[(6-Methoxy-3-pyridazinyl)sulfamoyl]acetanilide C₁₃H₁₄N₄O₄S 338.34 Not Reported Methoxy-pyridazinyl, sulfamoyl

Key Observations:

Aromaticity vs. Aliphatic Chains: Unlike compounds 5k and e, which incorporate piperazine or aliphatic amino-hydroxy chains, the target compound’s rigid furan-pyridine system may reduce solubility but enhance metabolic stability .

Sulfamoyl Group : Both the target compound and 4'-[(6-Methoxy-3-pyridazinyl)sulfamoyl]acetanilide feature sulfamoyl linkages, but the pyridine-furan scaffold in the target could confer distinct electronic properties compared to pyridazine-based analogs.

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